

Comparative Analysis of Anti-DCBLD2/ESDN (FA19-1) for Research Applications

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Compound of Interest

Compound Name: Anti-DCBLD2/ESDN Antibody
(FA19-1)

Cat. No.: B15616171

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This guide provides a comprehensive comparison of the Anti-DCBLD2/ESDN (FA19-1) antibody, focusing on its validated applications in critical research areas, particularly in the context of cancer biology. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of reagents for the detection and characterization of DCBLD2/ESDN.

Performance Validation in Lung Adenocarcinoma Research

A key validation of an antibody targeting DCBLD2 comes from a study on its role in lung adenocarcinoma (LUAD). While the specific clone "FA19-1" is not explicitly named, the functional outcomes described in the research align with the characteristics attributed to this antibody by commercial suppliers, suggesting its use or the use of a functionally equivalent reagent. Research by Chen et al. (2021) demonstrated that DCBLD2 is a critical mediator of cisplatin-induced metastasis in LUAD.^{[1][2][3][4][5]} This study provides substantial in vitro and in vivo evidence of DCBLD2's role in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Quantitative Data Summary

The following table summarizes key quantitative findings from the aforementioned study, providing a baseline for the performance of an effective Anti-DCBLD2 antibody in a biological

context.

Experimental Assay	Cell Lines / Model	Key Quantitative Results	Reference
Immunohistochemistry (IHC)	LUAD patient tissues	DCBLD2 expression significantly higher in tumor tissues compared to adjacent non-tumor tissues.	[3]
In vivo Metastasis Assay	Orthotopic LUAD xenograft model (mice)	Overexpression of DCBLD2 significantly increased the number of metastatic foci in the lung.	[1]
Cell Migration Assay	A549 and Pc9 human lung carcinoma cells	Knockdown of DCBLD2 significantly reduced the migration speed of cisplatin-treated cells.	[2]
Western Blot	A549/cis and Pc9/cis cells	Knockdown of DCBLD2 inhibited the cisplatin-mediated increase in mesenchymal markers (Vimentin, N-cadherin) and restored epithelial markers (E-cadherin, ZO-1).	[2]

Comparison with Alternative Anti-DCBLD2/ESDN Antibodies

The Anti-DCBLD2/ESDN (FA19-1) is a recombinant monoclonal antibody.[6] For comparison, a variety of other commercially available polyclonal and monoclonal antibodies targeting DCBLD2/ESDN exist. The table below provides a comparative overview based on publicly available data from various suppliers.

Antibody Name/Clone	Host Species	Clonality	Validated Applications	Supplier(s)
Anti-DCBLD2/ESDN (FA19-1)	Human	Monoclonal	ELISA, Flow Cytometry, Functional Assay	R&D Systems, Novus Biologicals, various
Anti-DCBLD2 (HPA016909)	Rabbit	Polyclonal	Immunohistochemistry, Immunofluorescence	Atlas Antibodies
Anti-DCBLD2 (PACO08755)	Rabbit	Polyclonal	Western Blot, ELISA	Assay Genie
Anti-DCBLD2	Rabbit	Polyclonal	Immunohistochemistry	Elabscience

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summarized protocols based on the study by Chen et al. (2021) which are applicable for an antibody like FA19-1.

Immunohistochemistry (IHC) of Paraffin-Embedded Tissues

- Deparaffinization and Rehydration: Xylene (2 x 10 min), followed by a graded series of ethanol (100%, 95%, 85%, 75%; 5 min each), and finally distilled water.
- Antigen Retrieval: Slides were boiled in 10 mM citrate buffer (pH 6.0) for 15 minutes.

- **Blocking:** Incubation with 5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 30 minutes at room temperature.
- **Primary Antibody Incubation:** Incubation with the primary antibody (e.g., Anti-DCBLD2) overnight at 4°C.
- **Secondary Antibody Incubation:** Incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualization using a diaminobenzidine (DAB) substrate kit.
- **Counterstaining:** Staining with hematoxylin.
- **Dehydration and Mounting:** Dehydration through a graded ethanol series, clearing in xylene, and mounting with a permanent mounting medium.

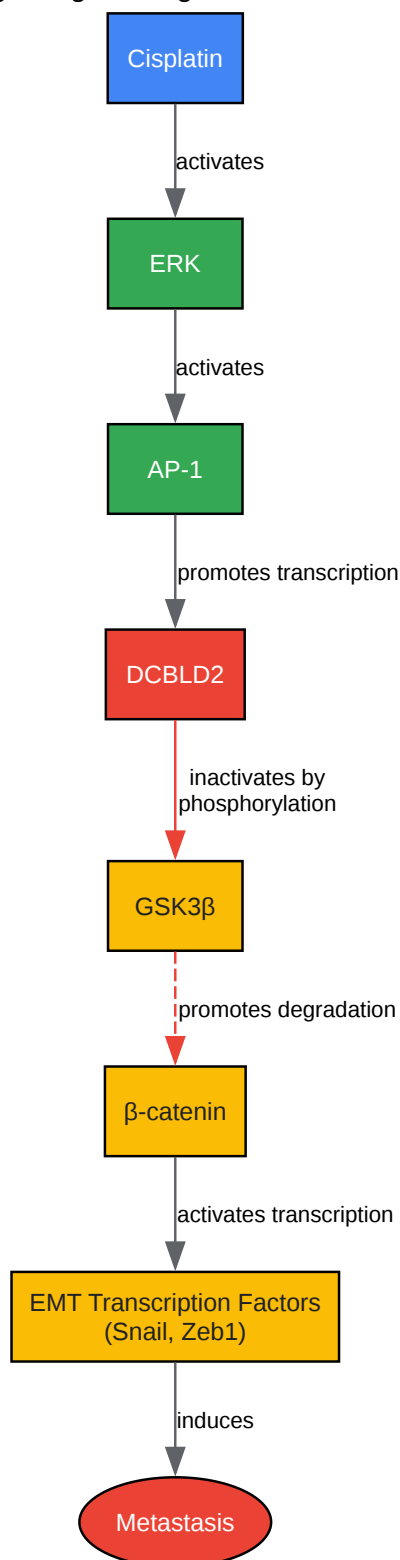
Western Blotting

- **Protein Extraction:** Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** Protein concentration was determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane was incubated with the primary antibody (e.g., Anti-DCBLD2) overnight at 4°C.
- **Secondary Antibody Incubation:** The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.

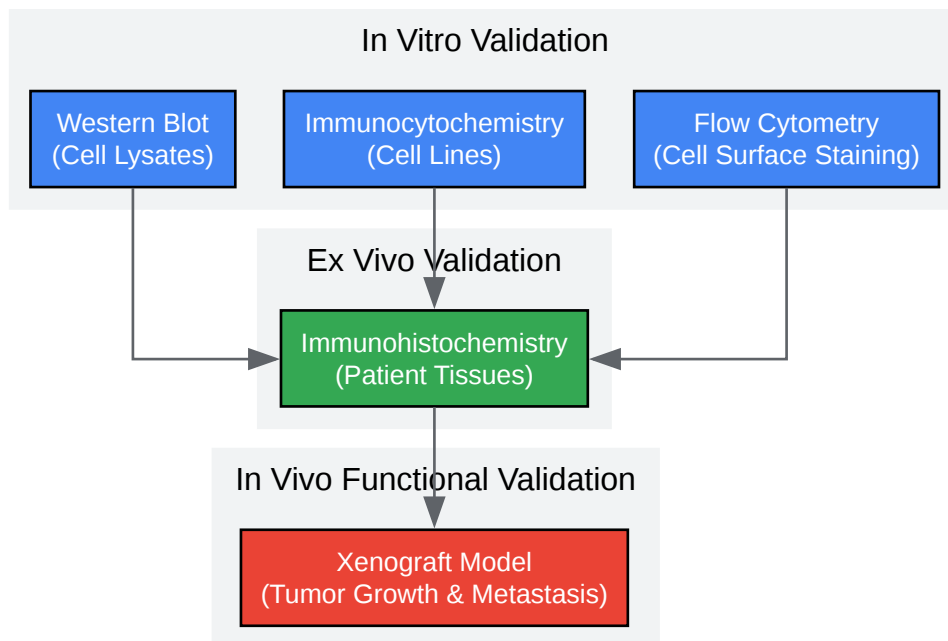
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of DCBLD2 and a typical experimental workflow for its investigation.

DCBLD2 Signaling in Lung Adenocarcinoma Metastasis



Workflow for Validating Anti-DCBLD2 Antibody



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